
5-Amino-4-bromo-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-bromo-2-methylphenol:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-bromo-2-methylphenol can be achieved through several methods. One common approach involves the bromination of 2-methylphenol (o-cresol) followed by nitration and reduction. The steps are as follows:
Bromination: 2-Methylphenol is treated with bromine in the presence of a catalyst to introduce a bromine atom at the para position, forming 4-bromo-2-methylphenol.
Nitration: The brominated compound is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO2) at the ortho position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and nitration processes followed by catalytic hydrogenation for the reduction step. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-4-bromo-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be replaced by hydrogen through catalytic hydrogenation.
Substitution: The amino and hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with phenols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by coupling agents like phenols or amines
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-Amino-2-methylphenol.
Substitution: Formation of azo compounds or other substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: 5-Amino-4-bromo-2-methylphenol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It serves as a building block for the preparation of complex molecules through coupling reactions .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of enzyme inhibitors and receptor modulators .
Medicine: It is explored for its antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymer additives .
Mécanisme D'action
The mechanism of action of 5-Amino-4-bromo-2-methylphenol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The bromine atom enhances its reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Comparaison Avec Des Composés Similaires
2-Amino-4-methylphenol: Similar structure but lacks the bromine atom.
4-Bromo-2-methylphenol: Similar structure but lacks the amino group.
5-Amino-2-methylphenol: Similar structure but lacks the bromine atom
Uniqueness: 5-Amino-4-bromo-2-methylphenol is unique due to the presence of both an amino group and a bromine atom on the aromatic ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H8BrNO |
|---|---|
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
5-amino-4-bromo-2-methylphenol |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 |
Clé InChI |
MTBDJQGNFNTVSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)
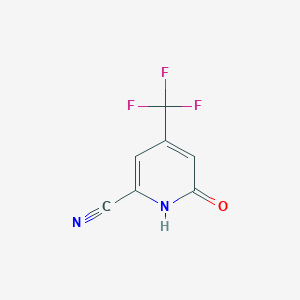
![6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12831733.png)
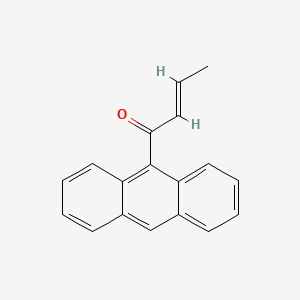
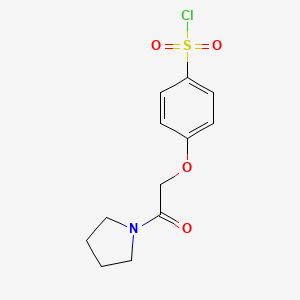
![calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
![N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride](/img/structure/B12831746.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12831747.png)
![1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12831749.png)
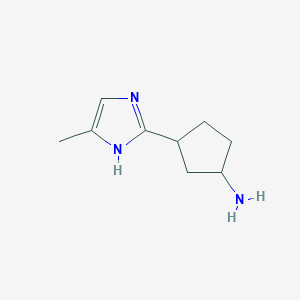
![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)
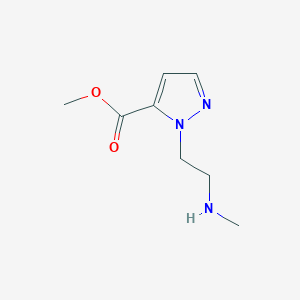
![5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)
